Researchers requiring precise δ-lactone synthesis often face poor regioselectivity with common alkenoic acids, resulting in 5-exo γ-lactone byproducts. (E)-5-Phenylpent-4-enoic acid (CAS 17920-83-1) exclusively drives 6-endo cyclization, ensuring clean δ-lactone formation critical for statin intermediates.
5-Phenylpent-4-enoic acid (CAS: 17920-83-1 for the (E)-isomer; 28525-69-1 general) is a highly versatile, solid-state alkenoic acid primarily utilized as a precursor for the synthesis of functionalized lactones, tetrahydropyrans, and complex pharmaceutical intermediates. Featuring a terminal phenyl group conjugated with a pentenoic acid chain, this compound provides a distinct electronic environment that stabilizes benzylic carbocation intermediates during electrophilic addition. This structural feature makes it an indispensable building block for ring-closing reactions, specifically driving 6-endo cyclization pathways over the more common 5-exo routes. For industrial buyers and synthetic chemists, its solid crystalline form (melting point 84–89 °C) ensures excellent handling, weighing precision, and shelf stability compared to liquid aliphatic analogs, establishing it as a premium starting material for scale-up manufacturing of complex heterocycles .
Substituting 5-phenylpent-4-enoic acid with simpler aliphatic analogs like 4-pentenoic acid or structural isomers like 4-phenyl-4-pentenoic acid fundamentally alters the downstream reaction trajectory. In halolactonization and photoredox-catalyzed carbolactonization, the exact placement of the phenyl group at the C5 position is critical for stabilizing the developing positive charge, which thermodynamically and kinetically drives the formation of six-membered rings (δ-lactones) via 6-endo cyclization. If a generic aliphatic substitute is used, the reaction defaults to a 5-exo cyclization, yielding five-membered rings (γ-lactones) instead. Furthermore, utilizing electron-deficient or electron-rich phenyl derivatives shifts the endo/exo product ratio, leading to complex mixtures that require costly chromatographic separation. Therefore, precise procurement of the (E)-5-phenylpent-4-enoic acid isomer is mandatory to ensure regiochemical fidelity and process reproducibility[1].
The presence of the terminal phenyl group fundamentally alters the cyclization pathway during electrophilic halolactonization. When subjected to Lewis base-catalyzed iodolactonization, 5-phenylpent-4-enoic acid strongly favors 6-endo cyclization due to benzylic cation stabilization, yielding the six-membered δ-lactone as the major product. In stark contrast, the aliphatic baseline, 4-pentenoic acid, lacks this stabilizing group and overwhelmingly favors 5-exo cyclization to form the five-membered γ-lactone. This complete inversion of regioselectivity dictates the core heterocyclic framework produced [1].
| Evidence Dimension | Regioselectivity (endo vs exo cyclization) |
| Target Compound Data | Favors 6-endo cyclization (yields δ-lactone) |
| Comparator Or Baseline | 4-Pentenoic acid (Favors 5-exo cyclization, yields γ-lactone) |
| Quantified Difference | Complete shift from 5-exo to 6-endo pathway |
| Conditions | Lewis base-catalyzed iodolactonization in dichloromethane |
Procurement of the exact phenyl-substituted compound is essential for synthesizing six-membered lactone intermediates; aliphatic substitutes will yield the wrong ring size.
In the synthesis of CF3-substituted lactones via photoredox-catalyzed carbolactonization, the exact structural isomer procured determines the final product class. (E)-5-phenylpent-4-enoic acid undergoes a highly diastereoselective 6-endo cyclization to yield a CF3-substituted six-membered tetrahydropyranone derivative (52% yield, 8.9:1 dr). Conversely, its structural isomer, 4-phenyl-4-pentenoic acid, undergoes an exo-selective cyclization to produce a five-membered dihydrofuranone derivative (86% yield). The terminal placement of the phenyl group in the target compound is the sole driver for accessing the six-membered fluorinated scaffold [1].
| Evidence Dimension | Ring size of photoredox cyclization product |
| Target Compound Data | Yields six-membered CF3-lactone via 6-endo cyclization |
| Comparator Or Baseline | 4-Phenyl-4-pentenoic acid (Yields five-membered CF3-lactone via exo-cyclization) |
| Quantified Difference | Divergent ring formation (6-membered vs 5-membered) |
| Conditions | Visible light irradiation with Umemoto's reagent and Ru-photocatalyst |
Buyers targeting specific fluorinated tetrahydropyranone building blocks must procure the 5-phenyl isomer, as the 4-phenyl isomer produces an entirely different heterocyclic class.
For industrial scale-up and precise stoichiometric formulation, the physical state of the precursor is a critical procurement factor. 5-Phenylpent-4-enoic acid is a stable crystalline solid with a melting point of 84–89 °C. In contrast, the unsubstituted baseline, 4-pentenoic acid, is a volatile liquid at room temperature (melting point -22 °C, boiling point 189–191 °C). The solid state of the target compound allows for superior weighing precision, elimination of specialized liquid-handling pumps, and the ability to upgrade purity via simple recrystallization rather than energy-intensive fractional distillation .
| Evidence Dimension | Physical state and melting point |
| Target Compound Data | Solid, mp 84–89 °C |
| Comparator Or Baseline | 4-Pentenoic acid (Liquid, mp -22 °C) |
| Quantified Difference | >100 °C difference in melting point; solid vs liquid handling |
| Conditions | Standard ambient temperature and pressure (SATP) |
Solid precursors significantly reduce handling complexity, improve weighing accuracy, and enhance long-term storage stability in large-scale manufacturing environments.
The unsubstituted phenyl ring of 5-phenylpent-4-enoic acid provides an optimal electronic balance for cyclization reactions. Studies demonstrate that introducing electron-withdrawing groups onto the phenyl ring destabilizes the intermediate benzylic cation, significantly decreasing the endo/exo product ratio and slowing the reaction kinetics. Conversely, while electron-donating groups can increase the endo ratio, they often lead to competing side reactions or require more complex precursor synthesis. The unsubstituted 5-phenylpent-4-enoic acid offers a reliable, predictable baseline for high-yield cyclization without the added cost or kinetic penalties of substituted analogs [1].
| Evidence Dimension | Cyclization kinetics and regioselectivity |
| Target Compound Data | Optimal benzylic stabilization, high endo ratio |
| Comparator Or Baseline | Electron-deficient analogs (Decreased endo ratio, slower kinetics) |
| Quantified Difference | Superior kinetic profile and regiochemical predictability |
| Conditions | Electrophilic halocyclization environments |
Procuring the unsubstituted phenyl derivative ensures robust, predictable reaction times and product ratios, avoiding the kinetic bottlenecks associated with electron-deficient analogs.
Due to its strong preference for 6-endo cyclization, this compound is the ideal precursor for manufacturing six-membered lactone rings (δ-lactones), which are critical structural motifs in various statins and antifungal agents [1].
The compound's specific reactivity in photoredox-catalyzed trifluoromethylation makes it a mandatory starting material for accessing CF3-substituted six-membered heterocycles used in advanced medicinal chemistry and agrochemical discovery [2].
Its solid-state nature and high melting point (84–89 °C) make it highly suitable for industrial scale-up, where precise solid weighing and purification by recrystallization are preferred over handling volatile liquid alkenoic acids .